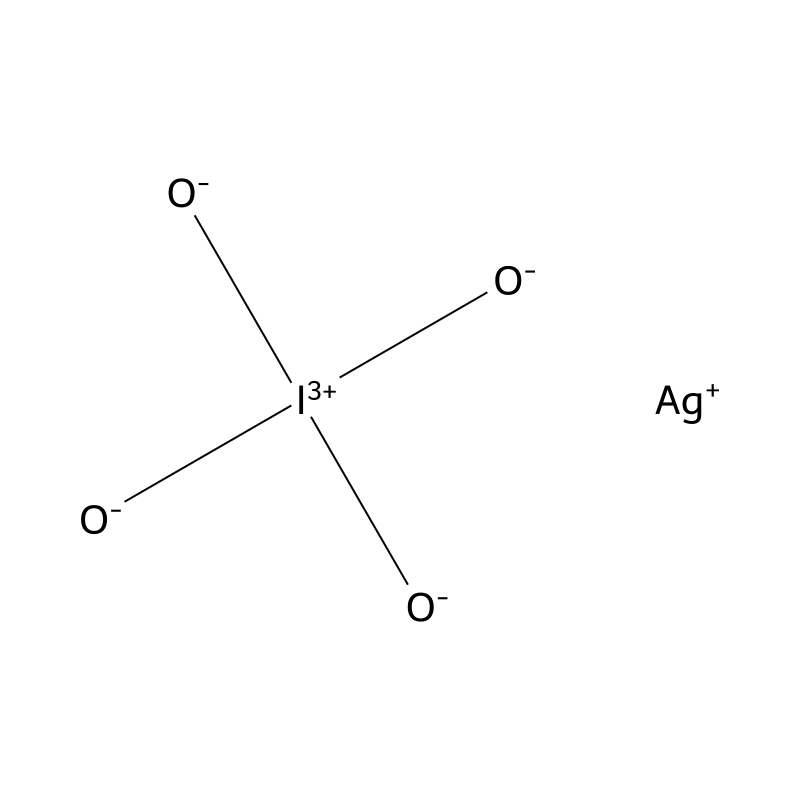Silver(1+) periodate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimicrobial Properties
Studies suggest that silver(I) periodate exhibits antimicrobial activity against various bacteria, fungi, and viruses. This property makes it a potential candidate for developing new disinfectants and antimicrobial agents.
- A study published in the journal "Materials Science and Engineering: C" found that silver(I) periodate nanoparticles demonstrated significant antibacterial activity against E. coli and S. aureus [1].
- Another study published in "Letters in Applied Microbiology" reported that silver(I) periodate exhibited antifungal activity against Candida albicans [2].
[1]
Catalyst for Organic Reactions
Silver(I) periodate has been explored as a catalyst for various organic reactions, including oxidation, coupling, and rearrangement reactions. Its ability to activate oxygen bonds makes it a potential green alternative to traditional catalysts that often involve toxic or hazardous materials.
- Research published in the journal "RSC Advances" demonstrated the use of silver(I) periodate as an efficient catalyst for the oxidation of alcohols to aldehydes and ketones [3].
- Another study published in "Tetrahedron Letters" reported the application of silver(I) periodate as a catalyst for the C-H bond activation and functionalization of organic molecules [4].
[3]
[4]:
Material Science Applications
Silver(I) periodate has been investigated for its potential applications in material science, such as the development of new functional materials with specific properties.
- A study published in the journal "Crystal Growth & Design" reported the synthesis of silver(I) periodate nanowires with potential applications in electronics and sensors [5].
- Another study published in "Dalton Transactions" explored the use of silver(I) periodate as a precursor for the preparation of novel silver-based materials with interesting optical properties [6].
Silver(1+) periodate, also known as silver periodate, is an inorganic compound represented by the formula . It is characterized as an orange-colored crystalline solid formed from silver cations () and periodate anions (). The compound's structure consists of a central silver cation surrounded by four tetrahedrally arranged periodate ions. Each periodate ion features a pyramid-like structure with an iodine atom at its center, bonded to four oxygen atoms. Notably, the oxygen atoms possess lone pairs that can engage in hydrogen bonding and coordinate covalent bonding with other molecules, enhancing the reactivity of silver(1+) periodate .
The mechanism of action of silver(I) periodate depends on the specific application.
- Oxidation: As an oxidizing agent, the periodate ion (IO₄³⁻) transfers oxygen to another molecule, causing it to be oxidized. The specific mechanism involves the formation of cyclic intermediates [].
- Antimicrobial activity: The exact mechanism of its antimicrobial action is still under investigation. However, it is believed to involve disruption of the cell wall and membrane of microbes.
The biological activity of silver(1+) periodate is primarily attributed to its antimicrobial properties. Studies indicate that it exhibits significant antimicrobial activity against a variety of bacteria, fungi, and viruses. This makes it a potential candidate for developing new disinfectants and antimicrobial agents. Furthermore, research suggests that silver(1+) periodate retains its antimicrobial efficacy even when exposed to biological fluids such as urine and blood, which typically inactivate other silver-containing agents .
Silver(1+) periodate can be synthesized through several methods, the most common being the reaction between silver nitrate and sodium periodate in an aqueous solution:
Alternative synthesis methods involve mixing a hydroxide (such as potassium hydroxide), a source of iodine (like potassium meta-periodate), and a source of silver ions (such as silver nitrate) in an aqueous solution. This method allows for controlled synthesis conditions and can yield high-purity products .
Silver(1+) periodate has diverse applications across various fields:
- Antimicrobial Agents: Due to its potent antimicrobial properties, it is investigated for use in wound dressings and disinfectants.
- Catalysts: It serves as a catalyst for organic reactions, offering a greener alternative to traditional catalysts that may involve toxic materials.
- Material Science: Silver(1+) periodate is explored for developing new functional materials with specific properties .
Research on interaction studies involving silver(1+) periodate indicates that its antimicrobial action may be enhanced through interactions with biological matrices such as biofilms. The presence of iodine in the compound facilitates the transfer of silver ions through these matrices, potentially improving its effectiveness against microbial colonies .
Several compounds share similarities with silver(1+) periodate in terms of composition and functionality:
Silver(1+) periodate stands out due to its unique combination of oxidation potential and antimicrobial activity, making it particularly valuable in both chemical synthesis and biomedical applications .








